Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Description
Structural Characterization of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name is derived from its parent chain, substituents, and functional groups. The 3-oxopropanoate moiety refers to a propanoic acid derivative with a ketone (C=O) at the third carbon and an ester group at the first carbon. The 2,4-dimethoxyphenyl substituent denotes a benzene ring with methoxy (-OCH₃) groups at positions 2 and 4 relative to the point of attachment to the propanoate backbone.
| Functional Group | Position | Role in Nomenclature |
|---|---|---|
| Ethyl ester | Carbon 1 | Primary functional group |
| Ketone (3-oxo) | Carbon 3 | Secondary functional group |
| 2,4-Dimethoxyphenyl | Carbon 3 | Substituent |
The molecular formula is C₁₃H₁₆O₅ , with a molecular weight of 252.26 g/mol .
Molecular Architecture Analysis
Electronic Structure and Orbital Configuration
The compound exhibits conjugation between the ester carbonyl (C=O) and the ketone group, stabilized by resonance. The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which activate the aromatic ring toward electrophilic substitution. The ketone’s lone pairs on oxygen participate in resonance with the adjacent carbonyl, creating a planar, sp²-hybridized carbon at position 3.
| Key Feature | Description |
|---|---|
| Conjugation | Ester C=O ↔ ketone C=O resonance stabilizes the molecule |
| Methoxy substituents | Electron-donating groups enhance aromatic ring reactivity |
Conformational Isomerism Studies
The rigid 3-oxopropanoate backbone restricts rotation around the central carbon (C3), minimizing conformational isomerism. However, the ethyl ester group may exhibit limited rotational flexibility in its alkoxy chain, adopting gauche or trans conformations. The aromatic ring’s methoxy groups are fixed in their positions, precluding rotational isomerism.
| Conformational Aspect | Description |
|---|---|
| C3 rigidity | No rotation due to sp² hybridization |
| Ethyl ester flexibility | Restricted rotation in alkoxy chain |
Crystallographic Data Interpretation
While explicit crystallographic data for this compound are unavailable, analogous structures (e.g., ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) suggest intermolecular hydrogen bonding between the ester oxygen and nearby hydrogen donors. The aromatic rings may align via π-π stacking , contributing to lattice stability. For example, ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate exhibits monoclinic packing with angles optimized for hydrogen bonding.
| Property | Analogous Compound | Observed Behavior |
|---|---|---|
| Hydrogen bonding | Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | Ester O–H donor interactions |
| π-π stacking | Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | Aromatic ring alignment |
Comparative Analysis with Structural Analogues
Substituent Position Effects
The 2,4-dimethoxyphenyl group differs from 2,6- or 3,5-dimethoxyphenyl analogues in steric and electronic effects:
- 2,4-Substitution : Methoxy groups at ortho and para positions enhance electron density at meta and para sites.
- 2,6-Substitution : Methoxy groups at ortho positions increase steric hindrance, altering reactivity.
| Analogue | Substituent Pattern | Electronic Effect | Steric Impact |
|---|---|---|---|
| Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | 2,6-dimethoxy | Reduced electron density at para site | High |
| Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | 3,5-dimethoxy | Symmetrical electron donation | Moderate |
Functional Group Comparisons
The 3-oxopropanoate core distinguishes this compound from simpler esters (e.g., ethyl propanoate) or ketones (e.g., acetophenone derivatives). The dual carbonyl groups enhance reactivity in nucleophilic additions and condensations.
| Compound | Functional Groups | Reactivity |
|---|---|---|
| This compound | Ester + ketone | Susceptible to nucleophilic attack |
| Ethyl propanoate | Ester only | Limited reactivity |
Properties
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKTUHDGFMRYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374335 | |
| Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60946-77-2 | |
| Record name | ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60946-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 3-(2,4-dimethoxyphenyl)-3-oxopropanoic Acid
One common and classical preparation method involves the direct esterification of the corresponding carboxylic acid, 3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid, with ethanol. This reaction typically uses a strong acid catalyst such as sulfuric acid to promote ester formation.
- Reaction Conditions : The mixture is refluxed under acidic conditions to drive the equilibrium towards ester formation.
- Catalyst : Concentrated sulfuric acid or other strong acid catalysts.
- Solvent : Ethanol acts both as solvent and reactant.
- Reaction Time : Several hours under reflux to ensure complete conversion.
- Advantages : Straightforward procedure, uses readily available starting materials.
- Limitations : Requires removal of water to shift equilibrium; acid-sensitive groups must be stable under reaction conditions.
Claisen Condensation Route
Another synthetic route involves a Claisen condensation reaction between ethyl acetate and 2,4-dimethoxybenzaldehyde in the presence of a strong base such as sodium ethoxide.
- Reaction Scheme : Ethyl acetate (ester) reacts with the aldehyde to form the β-ketoester product.
- Base Catalyst : Sodium ethoxide in ethanol is commonly used.
- Reaction Conditions : Typically carried out under reflux in ethanol.
- By-products : Ethanol is eliminated during the reaction.
- Advantages : Direct formation of β-ketoester in one step.
- Limitations : Requires careful control of base concentration and temperature to avoid side reactions.
Industrial Continuous Flow Processes
In industrial settings, the synthesis of this compound may be optimized using continuous flow reactors.
- Features :
- Automated reactors for precise control of temperature, pressure, and reactant feed rates.
- Enhanced heat and mass transfer leading to higher yields and purity.
- Scalable and reproducible production.
- Benefits : Improved efficiency, consistent product quality, and potential for large-scale manufacturing.
Reaction Parameters and Optimization
The following table summarizes key reaction parameters for the main preparation methods:
| Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification (Acid-catalyzed) | Sulfuric acid | Ethanol | Reflux (~78°C) | 4–12 hours | Moderate | Requires water removal for equilibrium |
| Claisen Condensation | Sodium ethoxide | Ethanol | Reflux (~78°C) | 6–10 hours | Good | Sensitive to base concentration |
| Continuous Flow Industrial | Acid or base catalysts | Variable | Controlled (50–100°C) | Minutes to hours | High | Automated, scalable |
Research Findings and Detailed Analysis
The acid-catalyzed esterification method is well-documented and widely used due to its simplicity. Refluxing the acid with ethanol in the presence of sulfuric acid ensures the formation of the ester with acceptable yields, but the reaction equilibrium requires removal of water to drive completion.
The Claisen condensation route provides a one-step synthesis of the β-ketoester, where 2,4-dimethoxybenzaldehyde undergoes condensation with ethyl acetate under basic conditions. This method is advantageous for its directness but requires careful control to prevent side reactions such as aldol condensations or polymerizations.
Industrial continuous flow processes represent the state-of-the-art in production, allowing for precise reaction control, improved safety, and scalability. These processes often employ automated systems to maintain optimal reaction conditions, leading to higher yields and product consistency.
Related Synthetic Techniques and Analogous Preparations
While direct literature on this compound is somewhat limited, analogous compounds and derivatives have been synthesized using similar methodologies. For example, preparation of related β-ketoesters and amides involving methoxy-substituted phenyl rings often utilize coupling agents such as EDCI.HCl and catalysts like DMAP in dichloromethane solvent under nitrogen atmosphere to achieve high yields and purity.
An exemplary preparation method for a related compound (N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl) acetamide) involves:
- Reacting 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of DMAP and EDCI.HCl in anhydrous dichloromethane.
- Cooling the mixture to 0°C under nitrogen, stirring for 30 minutes, then warming to room temperature and stirring for 24 hours.
- Workup includes sequential washing with hydrochloric acid, sodium bicarbonate, and saline, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and recrystallization.
- This method yields the product with approximately 76% efficiency, showcasing the effectiveness of coupling agents and controlled reaction conditions in synthesizing complex aromatic esters and amides.
Though this method is for a related compound, the principles of coupling and esterification under controlled conditions can inform preparation strategies for this compound as well.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid, ethanol, H2SO4, reflux | Simple, accessible reagents | Equilibrium limitations, water removal needed | Moderate (~60–80) |
| Claisen Condensation | Ethyl acetate, 2,4-dimethoxybenzaldehyde, sodium ethoxide, reflux | One-step β-ketoester formation | Sensitive to base and temperature control | Good (~70–85) |
| Continuous Flow Industrial | Automated reactors, controlled temp/pressure, acid/base catalysts | Scalable, high yield, reproducible | Requires specialized equipment | High (>85) |
| Coupling Agent-Mediated Synthesis (analogous) | EDCI.HCl, DMAP, anhydrous dichloromethane, nitrogen atmosphere | High purity, good yield | Longer reaction times, sensitive reagents | ~76 (analogous) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate.
Substitution: 3-(2,4-dimethoxyphenyl)-3-oxopropanoate derivatives with substituted groups.
Scientific Research Applications
Chemical Synthesis
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to new compounds with desired properties.
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest it may modulate inflammatory pathways.
Medicinal Chemistry
Ongoing research focuses on its potential as a lead compound for drug development. The compound's structure may enhance binding affinity to specific biological targets, making it valuable in designing new therapeutic agents .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, derivatives of this compound were evaluated for their efficacy against prostate cancer cell lines (PC-3 and DU-145). While some derivatives showed promising activity, the original compound did not exhibit significant inhibition of cancer cell growth. This highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Studies
Mechanistic studies have explored the interaction of this compound with various enzymes. The presence of the methoxy groups was found to influence its binding affinity and selectivity towards specific targets, suggesting that further optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structural features and the nature of the target. For example, the presence of the 2,4-dimethoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Phenyl Ring Substituents
- Key Findings: Electron-donating groups (e.g., OCH₃, CH₃) stabilize the enolate intermediate, facilitating nucleophilic attacks in cyclization reactions. For example, the dimethoxy derivative efficiently forms quinoline cores due to enhanced resonance stabilization . Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity at the keto-carbon, accelerating reactions like Michael additions. The dichlorophenyl variant is pivotal in synthesizing kinase inhibitors with enhanced binding affinity . Steric Effects: Bulky substituents (e.g., cyclopropyl in Ethyl 3-cyclopropyl-3-oxopropanoate derivatives) reduce reaction rates in SN2 pathways but improve lipophilicity for antimicrobial applications .
Ester Group Modifications
Biological Activity
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₆O₅
- Molecular Weight : Approximately 252.26 g/mol
- Functional Groups : Contains an ester functional group and a 2,4-dimethoxyphenyl moiety.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
The mechanism of action for this compound involves its interaction with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. Its binding affinity to these enzymes is influenced by the structural characteristics of the 2,4-dimethoxyphenyl group.
- Receptor Modulation : It may also interact with various receptors, potentially leading to modulation of their activity. This interaction can influence signaling pathways relevant to cellular responses in inflammation and tumorigenesis.
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study exploring psoralidin derivatives, several compounds were synthesized and evaluated for their anticancer properties against human prostate cancer cell lines (PC-3 and DU-145). While this compound was not directly tested, its structural analogs demonstrated varying levels of cytotoxicity, indicating that modifications to the phenolic structure can significantly affect bioactivity .
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, and how are yields optimized?
The synthesis typically involves esterification of the corresponding β-keto acid with ethanol under acidic catalysis. For example:
- Step 1 : Prepare 3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid via Claisen condensation between ethyl acetoacetate and 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) .
- Step 2 : Esterify the acid using ethanol and H₂SO₄ or p-toluenesulfonic acid under reflux (70–80°C).
Yield optimization :
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm for OCH₃), ester carbonyl (δ ~170–175 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 280.0943 (C₁₃H₁₆O₅).
- X-ray Crystallography : Resolve stereoelectronic effects in the solid state (e.g., planarity of the β-keto ester moiety) .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Contradictions often arise from tautomerism (keto-enol) or solvent effects . Mitigation strategies:
- Variable Temperature NMR : Suppress tautomeric interconversion at low temperatures (−40°C).
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to stabilize specific tautomers.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
Advanced: What methodologies are effective in designing derivatives for enhanced bioactivity?
Structural modifications focus on:
- Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., Cl, F) at the phenyl ring to improve electrophilicity for nucleophilic attack in enzyme binding .
- Amino Substituents : Replace methoxy with NH₂ (e.g., Ethyl 3-(4-aminophenyl)-3-oxopropanoate) to enable hydrogen bonding with biological targets .
- Steric Effects : Add bulky groups (e.g., trifluoromethyl) to modulate lipophilicity and metabolic stability .
Evaluation : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) or molecular docking simulations .
Basic: What are the common side reactions during synthesis, and how are they controlled?
- Self-Condensation : Competing aldol reactions of the β-keto ester.
Solution : Use low temperatures (0–5°C) and controlled reagent addition. - Ester Hydrolysis : Acidic/basic conditions may hydrolyze the ester.
Solution : Employ anhydrous conditions and neutral workup (e.g., NaHCO₃ wash) .
Advanced: How can reaction conditions be optimized for scalability without compromising purity?
- Catalyst Screening : Test heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., esterification).
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Basic: What purification techniques are recommended for isolating high-purity this compound?
- Recrystallization : From ethanol/water (1:3 v/v) yields >95% purity.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) as eluent.
- Distillation : For large-scale production, employ short-path distillation under reduced pressure (≤0.1 mmHg) .
Advanced: How do substituent positions on the phenyl ring influence the compound’s reactivity?
A comparative study of analogs (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) reveals:
- Ortho-Methoxy Groups : Increase steric hindrance, slowing nucleophilic attack at the β-keto position.
- Para-Substituents : Electron-donating groups (e.g., OCH₃) stabilize the enolate intermediate, enhancing reactivity in alkylation reactions .
Basic: What are the stability considerations for storing this compound?
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
- Decomposition : Monitor via periodic HPLC analysis; discard if purity drops below 95% .
Advanced: How can computational tools aid in predicting the biological activity of derivatives?
- QSAR Models : Correlate substituent electronic parameters (σ, π) with bioactivity data.
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases).
- ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
